molecular formula C22H13NO2 B5736405 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione

11-Phenylnaphtho[1,2-f]isoindole-8,10-dione

Cat. No.: B5736405
M. Wt: 323.3 g/mol
InChI Key: NGAUCLFEJZBEEK-UHFFFAOYSA-N
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Description

11-Phenylnaphtho[1,2-f]isoindole-8,10-dione is a complex organic compound characterized by a fused heterocyclic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, resulting in the formation of multifunctionalized isoindole-1,3-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as waste-free transformations and high atom economy, is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

11-Phenylnaphtho[1,2-f]isoindole-8,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can have different functional groups attached to the aromatic rings, enhancing their chemical and biological properties .

Scientific Research Applications

11-Phenylnaphtho[1,2-f]isoindole-8,10-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 11-Phenylnaphtho[1,2-f]isoindole-8,10-dione include other isoindole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused ring system and the presence of a phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

11-phenylnaphtho[1,2-f]isoindole-8,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO2/c24-21-17-12-15-11-10-13-6-4-5-9-16(13)18(15)19(20(17)22(25)23-21)14-7-2-1-3-8-14/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAUCLFEJZBEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=C2C(=O)NC4=O)C=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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